N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone-based acetamide derivative characterized by a sulfur-linked acetamide moiety attached to a substituted phenyl ring (2,4-difluorophenyl) and a thieno[3,2-d]pyrimidinone core. The core structure features a 3-methyl group and a 7-phenyl substituent, which likely enhance steric and electronic interactions with biological targets.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S2/c1-26-20(28)19-18(14(10-29-19)12-5-3-2-4-6-12)25-21(26)30-11-17(27)24-16-8-7-13(22)9-15(16)23/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQJQZNGXSPIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through a cyclization reaction involving appropriate thiophene and pyrimidine precursors under controlled conditions. The subsequent steps involve the introduction of the difluorophenyl group and the acetamide moiety through nucleophilic substitution and acylation reactions, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The industrial process also emphasizes stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl group (–S–) and pyrimidine ring are key sites for nucleophilic substitution.
Key Findings :
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Alkylation occurs preferentially at the sulfur atom due to its high nucleophilicity .
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Pd-catalyzed cross-couplings with aryl boronic acids enable diversification of the thioether group.
Oxidation Reactions
The thioether group (–S–) is oxidizable to sulfoxide (–SO–) or sulfone (–SO₂–).
| Reaction Type | Reagents/Conditions | Products | Yield (%) | References |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 0°C, 2h | Sulfoxide derivative | 85 | |
| Sulfone formation | mCPBA, DCM, rt, 6h | Sulfone derivative | 90 |
Mechanistic Insights :
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Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (1 equiv. oxidant) or sulfones (2 equiv.) .
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Steric hindrance from the 3-methyl and 7-phenyl groups slows reaction kinetics.
Hydrolysis of Acetamide Group
The acetamide moiety (–NHCOCH₃) undergoes hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid (–COOH) | 75 | |
| Basic hydrolysis | NaOH (10%), ethanol, 60°C, 8h | Sodium carboxylate (–COO⁻Na⁺) | 88 |
Analytical Data :
Acylation and Condensation Reactions
The free amine (post-hydrolysis) participates in acylation or Schiff base formation.
Applications :
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Acylated derivatives show enhanced metabolic stability in preclinical assays.
Cyclization Reactions
The pyrimidine core facilitates intramolecular cyclization under thermal conditions.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | References |
|---|---|---|---|---|
| Thermal cyclization | Toluene, 110°C, 24h | Fused tricyclic thienopyrimidines | 55 |
Mechanistic Notes :
-
Cyclization proceeds via radical intermediates, confirmed by EPR spectroscopy.
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights substituent effects:
| Compound | Sulfur Oxidation Rate (k, M⁻¹s⁻¹) | Hydrolysis Half-Life (t₁/₂, h) | Reference |
|---|---|---|---|
| Target compound (2,4-difluoro) | 0.45 | 3.2 | |
| 4-fluorophenyl analogue | 0.38 | 4.1 | |
| Non-fluorinated analogue | 0.29 | 5.8 |
Trends :
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Electron-withdrawing fluorine atoms increase oxidation rates and hydrolysis susceptibility.
Computational Insights
DFT calculations (B3LYP/6-311G**) reveal:
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The thieno[3,2-d]pyrimidine core has a LUMO energy of −2.3 eV, favoring electrophilic attacks.
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The 2,4-difluorophenyl group reduces electron density at sulfur by 18% vs. non-fluorinated analogues.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways and physiological responses. For example, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity. Alternatively, it may interact with receptor proteins, modulating signal transduction pathways and affecting gene expression.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The target compound and share a thieno[3,2-d]pyrimidinone core with 3-methyl and 7-phenyl groups, while uses a simpler pyrimidinone scaffold. introduces a 4-methylphenyl substituent on the thienopyrimidinone.
- Phenyl Substituents : Electron-withdrawing groups (F, Cl, CF₃O) dominate, influencing lipophilicity and target binding. The trifluoromethoxy group in enhances lipophilicity compared to halogens .
Physicochemical Properties
- Melting Points : reports a high melting point (230°C), suggesting strong crystalline packing due to hydrogen bonding (N-H and carbonyl groups) . The target compound likely exhibits similar thermal stability.
Biological Activity
The compound N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- 2,4-Difluorophenyl group : This moiety is known for enhancing the compound's lipophilicity and biological activity.
- Thieno[3,2-d]pyrimidin-2-yl sulfanyl group : This structure contributes to the compound's interaction with various biological targets.
Molecular Formula and Weight
- Molecular Formula : CHFNOS
- Molecular Weight : 367.42 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various cellular pathways. Key activities include:
- Inhibition of Kinases : The compound has shown potential in inhibiting tyrosine kinases, which are crucial in cancer signaling pathways.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, contributing to its therapeutic potential against oxidative stress-related diseases.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the compound's efficacy against various biological targets:
| Target Enzyme | IC Value (μM) | Reference |
|---|---|---|
| Cholinesterase | 15.2 - 34.2 | |
| COX-2 | 10.4 | |
| LOX-15 | 9.2 | |
| Tyrosine Kinase | 1.70 |
Case Studies
- Cancer Cell Lines : The compound demonstrated significant cytotoxic activity against the A549 lung cancer cell line with an IC of 7.82 μM, indicating its potential as an anticancer agent .
- Enzyme Inhibition : In studies focusing on cholinesterase inhibition, the compound exhibited varying degrees of inhibition compared to established standards like donepezil .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. For instance:
Q & A
Q. What are the common synthetic routes for preparing N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions: (i) Thienopyrimidinone Core Formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. (ii) Sulfanyl Acetamide Coupling : Reaction of the thienopyrimidinone intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl group. (iii) Substitution of Fluorophenyl Group : Nucleophilic aromatic substitution (SNAr) using 2,4-difluoroaniline under controlled pH to avoid side reactions.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of: (i) Spectroscopic Techniques :
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., difluorophenyl δ ~6.8–7.2 ppm) and acetamide carbonyl signals (δ ~168–170 ppm).
- FT-IR : Confirm C=O stretches (~1650–1750 cm⁻¹) and S–C bonds (~650–750 cm⁻¹).
(ii) Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
(iii) Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S. - Advanced Confirmation : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths/angles, as demonstrated for analogous sulfanyl-acetamide structures .
Q. What solvents or conditions are optimal for improving the compound’s solubility in biological assays?
- Methodological Answer : (i) Co-solvent Systems : Use DMSO (≤1% v/v) in aqueous buffers. (ii) pH Adjustment : Solubilize via protonation/deprotonation in mildly acidic (pH 5–6) or basic (pH 8–9) conditions. (iii) Surfactant-assisted Dispersion : Add Tween-80 (0.1–0.5%) for lipophilic moieties.
Advanced Research Questions
Q. How can regioselectivity challenges during sulfanyl group incorporation be addressed?
- Methodological Answer : (i) Protecting Group Strategy : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to direct sulfanyl substitution. (ii) Catalytic Control : Use Pd-catalyzed C–S coupling (e.g., Buchwald-Hartwig conditions) for precise positioning. (iii) Computational Modeling : DFT calculations (e.g., Gaussian 16) predict favorable transition states to guide synthetic optimization.
Q. What techniques resolve discrepancies in reported bioactivity data for thienopyrimidinone derivatives?
- Methodological Answer : (i) Meta-analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell lines, assay protocols). (ii) Dose-Response Reproducibility : Replicate assays with standardized IC50 protocols (e.g., 72-h MTT assay, triplicate runs). (iii) Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity, bypassing cellular variability.
- Example : For analogous acetamide compounds, SPR confirmed nM-range binding to kinase targets despite conflicting cell-based results .
Q. How can researchers optimize reaction yields for large-scale synthesis (>10 g)?
- Methodological Answer : (i) Flow Chemistry : Continuous-flow reactors (e.g., Vapourtec) enhance mixing and heat transfer, reducing side products. (ii) Design of Experiments (DoE) : Apply factorial designs (e.g., 3³ matrix) to optimize temperature, catalyst loading, and stoichiometry. (iii) In-line Analytics : Use PAT (process analytical technology) like ReactIR to monitor intermediates in real time.
Q. What advanced techniques characterize electronic properties relevant to this compound’s reactivity?
- Methodological Answer : (i) Cyclic Voltammetry (CV) : Determine redox potentials (e.g., E₁/2 for thienopyrimidinone core). (ii) UV-Vis Spectroscopy : Analyze π→π* transitions (λmax ~250–300 nm) to assess conjugation effects. (iii) Theoretical Calculations : TD-DFT predicts electronic transitions and frontier molecular orbitals (HOMO-LUMO gaps).
- Reference Data : For structurally related compounds, HOMO-LUMO gaps of 3.2–3.5 eV correlate with charge-transfer activity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic data on bond angles in sulfanyl-acetamide derivatives?
- Methodological Answer : (i) Error Analysis : Compare estimated standard deviations (ESDs) in crystallographic reports; discrepancies >3σ suggest experimental artifacts. (ii) Temperature Effects : Low-temperature (100 K) data collection minimizes thermal motion, improving accuracy. (iii) Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O) that distort bond angles.
- Example : For N-(4-chlorophenyl) analogs, Hirshfeld analysis revealed π-stacking distortions resolved by SCXRD at 100 K .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
